4-Methoxy-2-(4-methoxyphenyl)quinazoline

Description

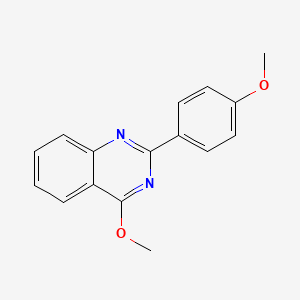

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14N2O2 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

4-methoxy-2-(4-methoxyphenyl)quinazoline |

InChI |

InChI=1S/C16H14N2O2/c1-19-12-9-7-11(8-10-12)15-17-14-6-4-3-5-13(14)16(18-15)20-2/h3-10H,1-2H3 |

InChI Key |

HDTCZZJVQAJTIX-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy reveals the number and types of hydrogen atoms in a molecule. For 4-Methoxy-2-(4-methoxyphenyl)quinazoline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline (B50416) and phenyl rings, as well as sharp singlets for the two methoxy (B1213986) groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methoxy Protons (C4-OCH₃) | ~ 4.0 | Singlet |

| Methoxy Protons (Ar-OCH₃) | ~ 3.9 | Singlet |

Note: This table is predictive and based on data from analogous compounds.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Methoxy Carbons | 55 - 57 |

| Aromatic/Quinazoline CH | 105 - 135 |

Note: This table is predictive and based on data from analogous compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to C-H, C=N, C=C, and C-O bonds.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching (of the methoxy groups): Found just below 3000 cm⁻¹.

C=N and C=C stretching (of the quinazoline and phenyl rings): A series of sharp bands in the 1650-1450 cm⁻¹ region.

C-O stretching (of the ether linkages): Strong, characteristic bands in the 1250-1000 cm⁻¹ region. For instance, in 8-Methoxy-4-(4-methoxyphenyl)quinoline, a strong C-O stretching band is observed at 1249 cm⁻¹. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured, allowing for the determination of the molecular formula.

For this compound, the molecular formula is C₁₆H₁₄N₂O₂. The expected monoisotopic mass would be approximately 266.1055 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) at this m/z value. The fragmentation pattern would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups, leading to significant fragments at M-15 and M-30. Further fragmentation of the quinazoline and phenyl rings would produce a characteristic fingerprint for the molecule. For the related 8-Methoxy-4-(4-methoxyphenyl)quinoline, the mass spectrum shows a base peak corresponding to the molecular ion [M]⁺ at m/z 266 and a significant fragment from the loss of a methyl group [M-CH₃]⁺ at m/z 251. nih.gov

Single Crystal X-Ray Diffraction (XRD) for Solid-State Structure Determination

Single crystal X-ray diffraction (XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not available in the primary literature, data for the parent compound, 4-methoxyquinazoline, offers foundational insights. 4-Methoxyquinazoline crystallizes in the monoclinic space group P2₁/c. nih.gov The quinazoline ring system is nearly planar. nih.gov For a more complex analog, 2-(4-methoxyphenyl)-6,8-diphenyl-4-(phenylamino)quinazoline, the crystal structure reveals the dihedral angles between the various aromatic rings, providing a model for how the substituted phenyl rings might be oriented relative to the quinazoline core in the target molecule.

Table 3: Crystallographic Data for the Analogous 4-Methoxyquinazoline

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 6.9590 (6) | nih.gov |

| b (Å) | 4.0517 (3) | nih.gov |

| c (Å) | 13.5858 (12) | nih.gov |

| β (°) | 91.754 (8) | nih.gov |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions and to assess the purity of the resulting products. In the synthesis of quinazoline derivatives, TLC is routinely employed. nih.govbeilstein-journals.org

The retention factor (Rf value) of a compound in TLC is dependent on the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents). For a moderately polar compound like this compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) would be appropriate. The specific Rf value would need to be determined experimentally, but it serves as a crucial parameter for identifying the compound and ensuring its separation from starting materials and byproducts during purification processes like column chromatography. The progress of reactions to form quinazoline derivatives is often monitored using TLC with visualization under UV light. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules.

The optimized geometric parameters, such as bond lengths and angles, can be calculated to provide a detailed structural description. The table below presents hypothetical yet representative bond lengths for key connections within the molecule, based on values observed in similar structures.

| Bond | Typical Bond Length (Å) |

| C-N (in quinazoline (B50416) ring) | 1.32 - 1.38 |

| C-C (in aromatic rings) | 1.39 - 1.42 |

| C-O (methoxy group) | 1.36 - 1.43 |

| C-C (quinazoline-phenyl) | 1.48 - 1.50 |

Note: These values are illustrative and based on related structures. Actual values would require specific DFT calculations for 4-Methoxy-2-(4-methoxyphenyl)quinazoline.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. schrodinger.com A smaller HOMO-LUMO gap generally implies higher reactivity. schrodinger.com

DFT calculations can precisely determine the energies of the HOMO and LUMO. For quinazoline derivatives, these orbitals are typically distributed over the aromatic system. The presence of methoxy (B1213986) groups, being electron-donating, is expected to raise the energy of the HOMO and potentially lower the HOMO-LUMO gap, thereby influencing the molecule's reactivity.

| Molecular Orbital | Typical Energy Range (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 |

Note: These energy values are typical for related aromatic heterocyclic compounds and serve as an estimation. The precise values for this compound would be obtained from specific DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, prone to nucleophilic attack). researchgate.net

For this compound, the MEP map would likely show regions of negative potential around the nitrogen atoms of the quinazoline ring and the oxygen atoms of the methoxy groups, highlighting them as potential sites for hydrogen bonding and electrophilic interactions. researchgate.net The aromatic rings would exhibit a more neutral potential.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These indices provide a more quantitative measure of the molecule's reactivity profile.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): Is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η).

Nucleophilicity: While there are various scales, it generally relates to the HOMO energy; a higher HOMO energy suggests greater nucleophilicity.

The table below provides a hypothetical range for these reactivity indices for a molecule like this compound, based on typical values for similar compounds.

| Reactivity Index | Typical Value Range |

| Electronegativity (χ) (eV) | 3.5 - 4.5 |

| Chemical Hardness (η) (eV) | 1.75 - 2.75 |

| Chemical Softness (S) (eV⁻¹) | 0.18 - 0.29 |

| Electrophilicity Index (ω) (eV) | 2.2 - 3.5 |

Note: These are estimated values. Precise calculations would be required for the specific molecule.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

Quinazoline and its derivatives are known to interact with a variety of biological targets, exhibiting a broad range of pharmacological activities. Molecular docking studies on quinazoline-based compounds have revealed key interactions that contribute to their biological effects. For instance, various quinazolinone derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) nih.gov, epidermal growth factor receptor (EGFR) nih.gov, and signal transducer and activator of transcription 3 (STAT3) acs.org.

In the context of this compound, molecular docking simulations could be performed against a panel of relevant protein targets to predict its potential biological activity. The methoxy groups and the nitrogen atoms of the quinazoline ring are likely to participate in hydrogen bonding interactions with amino acid residues in the active site of a protein. The aromatic rings can engage in π-π stacking and hydrophobic interactions.

A hypothetical docking study of this compound into an enzyme active site might reveal the following interactions:

| Type of Interaction | Interacting Group on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Methoxy Oxygen, Quinazoline Nitrogens | Serine, Threonine, Asparagine, Glutamine |

| π-π Stacking | Quinazoline Ring, Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic | Aromatic Rings, Methyl Groups | Leucine, Isoleucine, Valine, Alanine |

These predicted interactions can guide the rational design of more potent and selective analogs of this compound for specific therapeutic applications.

Binding Energy Calculations and Prediction of Binding Modes

In the realm of computational drug design, binding energy calculations are crucial for predicting the affinity of a ligand for its target protein. These calculations, often performed using molecular docking software, estimate the free energy of binding (ΔG_bind), with more negative values indicating a stronger interaction. For instance, in studies of other quinazoline derivatives, docking scores have been used to compare the binding strength of various compounds within a series. nih.gov These studies typically identify the most stable binding pose of the ligand within the active site of the target protein. However, specific binding energy values for this compound are not available in the reviewed literature.

Identification of Key Amino Acid Residues in Ligand-Target Interactions

Molecular docking studies also serve to identify the specific amino acid residues that are critical for the interaction between a ligand and its target. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, research on other quinazoline-based EGFR inhibitors has highlighted interactions with key residues such as Cys773, Leu694, and Val702. nih.gov The quinazoline ring itself is often involved in significant pi-pi stacking interactions. nih.gov Without specific docking studies on this compound, the key amino acid residues involved in its potential biological activities remain speculative.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the ligand-target complex, offering insights into its stability and the nature of the binding interactions over time.

MD simulations are used to assess the stability of the complex formed between a ligand and its target protein. This is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD profile suggests that the ligand remains securely bound within the active site. While this is a standard computational technique, no specific MD simulation data for this compound could be located.

A key advantage of MD simulations is the ability to analyze the dynamic behavior of binding interactions, such as the occupancy of hydrogen bonds. This provides a measure of the persistence of specific hydrogen bonds throughout the simulation, offering a more nuanced understanding of the binding mode than static docking poses alone. Such detailed analyses for this compound are not currently present in the public domain.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity.

QSAR models are valuable tools for predicting the activity of novel compounds and for guiding the design of more potent analogs. nih.govnih.gov These models are built using a training set of compounds with known activities and are then validated using a test set. nih.gov The development of a robust QSAR model requires a significant amount of data for a series of related compounds. While QSAR studies have been performed on various sets of quinazoline derivatives, a specific model for predicting the activity of this compound has not been reported. nih.govnih.gov

Identification of Structural Descriptors Influencing Activity

Quantitative Structure-Activity Relationship (QSAR) studies on various quinazoline derivatives have been instrumental in identifying the key molecular and electronic descriptors that govern their biological activities. researchgate.netnih.gov These studies mathematically correlate a compound's chemical structure with its observed activity, offering a predictive framework for designing new molecules. researchgate.net For diaryl quinazolines, similar in structure to this compound, several descriptors are consistently highlighted as being influential.

Electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of primary importance. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. sapub.org A smaller HOMO-LUMO gap generally implies higher reactivity.

Furthermore, atomic net charges on specific atoms within the quinazoline scaffold have been shown to be critical. researchgate.net For instance, QSAR models have demonstrated that the activity of certain quinazoline derivatives as anticancer agents can be predicted by the net charges on atoms such as C6, C10, and C12, as well as on substituent oxygen atoms. researchgate.net The distribution of these charges influences how the molecule interacts with biological targets.

The following table summarizes key structural and electronic descriptors and their general influence on the activity of analogous quinazoline derivatives.

| Descriptor | General Influence on Activity of Analogous Quinazolines |

| HOMO Energy | Higher HOMO energy can correlate with increased electron-donating ability and potentially higher reactivity. |

| LUMO Energy | Lower LUMO energy can indicate a greater propensity to accept electrons, influencing interactions with biological targets. |

| HOMO-LUMO Gap | A smaller gap is often associated with higher chemical reactivity. |

| Atomic Net Charge | The charge distribution across the molecule, particularly on the quinazoline core and substituent atoms, is a key determinant of binding interactions. |

| Substituent Effects | The nature (electron-donating/withdrawing) and position of substituents on the phenyl rings can significantly modulate biological activity. |

Advanced Computational Methods

More advanced computational techniques provide a deeper understanding of the solid-state properties and specific types of interactions that govern the behavior of quinazoline derivatives. These methods include Hirshfeld surface analysis and quantum chemical calculations for specific applications like corrosion inhibition.

For instance, in a study of 2-methylquinazolin-4(3H)-one hydrochloride, H⋯H contacts were found to be the most significant, contributing 36.1% to the surface contacts, followed by H⋯C/C⋯H (25.8%) and H⋯O/O⋯H (17.7%) interactions. iucr.orgbohrium.com In another analysis of 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide, H⋯H interactions were also dominant, accounting for 40.9% of the Hirshfeld surface. nih.gov These studies underscore the importance of van der Waals forces and hydrogen bonding in the solid-state structures of quinazoline compounds. mdpi.com

For this compound, a Hirshfeld surface analysis would likely reveal significant H⋯H, H⋯C/C⋯H, and H⋯O/O⋯H contacts, with the methoxy groups contributing to the latter. An energy-framework analysis would further elucidate the balance of forces, likely highlighting a combination of dispersion and electrostatic interactions contributing to its crystal packing.

The table below presents typical intermolecular contacts and their contributions as revealed by Hirshfeld surface analysis for analogous quinazoline derivatives.

| Intermolecular Contact | Typical Contribution to Hirshfeld Surface in Analogous Quinazolines |

| H⋯H | 35-50% |

| H⋯C/C⋯H | 15-30% |

| H⋯O/O⋯H | 10-20% |

| N⋯H/H⋯N | 2-5% |

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been extensively used to study the potential of quinazoline derivatives as corrosion inhibitors. physchemres.orgphyschemres.orgajchem-a.com These studies correlate quantum chemical descriptors with the observed corrosion inhibition efficiency. For a molecule to act as an effective corrosion inhibitor, it should readily adsorb onto the metal surface, a process that is governed by its electronic properties.

Key quantum chemical descriptors investigated in this context include the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), electronegativity (χ), and global hardness (η). physchemres.orgphyschemres.orgajchem-a.com

A high EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal, facilitating adsorption. A low ELUMO value suggests the molecule can accept electrons from the metal surface. A small energy gap (ΔE) is generally associated with higher reactivity and thus better inhibition efficiency. physchemres.orgphyschemres.org The dipole moment (μ) provides information about the polarity of the molecule, which can influence its adsorption behavior.

Studies on various synthesized quinazoline derivatives have demonstrated a strong correlation between these quantum chemical parameters and their performance as corrosion inhibitors in acidic environments. physchemres.orgphyschemres.org For example, in a comparative study of three quinazoline derivatives, the compound with the smallest energy gap was found to be the most effective inhibitor, attributed to its higher reactivity and readiness to adsorb onto the metal surface. physchemres.orgphyschemres.org

The following table summarizes key quantum chemical descriptors and their calculated values for a selection of analogous quinazoline derivatives studied as corrosion inhibitors.

| Analogous Quinazoline Derivative | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (μ) (Debye) | Reference |

| 3-allyl-2-(propylthio)quinazolin-4(3H)-one (APQ) | -6.215 | -1.139 | 5.076 | 3.551 | physchemres.org |

| 3-allyl-2-(allylthio)quinazolin-4(3H)-one (AAQ) | -6.242 | -1.218 | 5.024 | 3.651 | physchemres.org |

| 3-allyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one (AYQ) | -6.299 | -1.300 | 4.999 | 4.093 | physchemres.org |

These studies on analogous systems strongly suggest that this compound, with its electron-rich aromatic system and heteroatoms, would possess favorable electronic properties to act as a corrosion inhibitor. A theoretical study would likely reveal a high EHOMO, a relatively low ELUMO, and a significant dipole moment, all contributing to its potential efficacy in this application.

Pre Clinical Biological Activity and Mechanistic Pharmacology of 4 Methoxy 2 4 Methoxyphenyl Quinazoline Derivatives

Enzyme Inhibition and Molecular Target Identification

The therapeutic potential of 4-Methoxy-2-(4-methoxyphenyl)quinazoline derivatives is largely attributed to their ability to interact with and modulate the activity of key enzymes involved in cellular signaling, proliferation, and resistance mechanisms. The following sections delineate the pre-clinical findings related to their activity against several important enzymatic targets.

The quinazoline (B50416) core is a well-established pharmacophore for tyrosine kinase inhibitors (TKIs). amazonaws.comnih.gov Many approved anticancer drugs feature this scaffold. nih.gov Derivatives of this compound have been explored for their ability to inhibit key receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor-β (PDGFR-β), which are critical drivers of tumor growth, angiogenesis, and metastasis. nih.govnih.gov

EGFR and VEGFR-2 Inhibition: Dual inhibition of EGFR and VEGFR-2 is a promising strategy in cancer therapy, and various quinazoline derivatives have been designed to achieve this. amazonaws.com A series of new quinazoline sulfonamide conjugates were synthesized and evaluated for their ability to dually target EGFR and VEGFR-2. One potent compound from this series, compound 15 , demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 0.0977 µM and potent inhibition of both EGFR and VEGFR-2 with IC₅₀ values of 0.0728 µM and 0.0523 µM, respectively. nih.gov Molecular docking studies confirmed its ability to bind to the ATP-binding site of both receptors. nih.gov

In another study, S-alkylated quinazolin-4(3H)-ones were developed as dual EGFR/VEGFR-2 inhibitors. Compound 4 from this series showed superior potency against several cancer cell lines compared to the standard drug sorafenib (B1663141) and exhibited comparable inhibitory activity against both EGFR and VEGFR-2. nih.gov Furthermore, certain 6,7-dimethoxy substituted quinazoline derivatives have shown selective inhibition of VEGFR-2. amazonaws.com For instance, a derivative featuring a 2-naphthyl substituent (37 ) displayed an IC₅₀ value of 0.03 µM specifically against VEGFR-2. amazonaws.com

PDGFR-β Inhibition: The PDGF receptor is another key target in proliferative disorders. A series of 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives were identified as potent and selective inhibitors of PDGFR phosphorylation. nih.gov Modifications to a prototype inhibitor, KN1022 , led to the discovery of compounds with nearly 10-fold increased activity, such as the 4-(4-methylphenoxy)phenyl derivative (36 ), which had an IC₅₀ of 0.02 µM. nih.gov These compounds also inhibited the PDGF-BB-induced proliferation of vascular smooth muscle cells. nih.gov Some anilinoquinazoline (B1252766) derivatives have also shown potent inhibition of PDGFR-β with IC₅₀ values below 9 nM. amazonaws.com

Table 1: Tyrosine Kinase Inhibitory Activity of Selected Quinazoline Derivatives

| Compound/Derivative | Target Kinase(s) | IC₅₀ (µM) | Cell Line (for cytotoxicity) | IC₅₀ (µM, cytotoxicity) | Reference(s) |

|---|---|---|---|---|---|

| Compound 15 (sulfonamide) | EGFR | 0.0728 | MCF-7 | 0.0977 | nih.gov |

| VEGFR-2 | 0.0523 | nih.gov | |||

| Compound 4 (S-alkylated) | EGFR/VEGFR-2 | Comparable to controls | HCT-116, etc. | 1.50–5.86 | nih.gov |

| Compound 37 (2-naphthyl) | VEGFR-2 | 0.03 | - | - | amazonaws.com |

| Compound 36 (dimethoxyquinazoline) | PDGFR | 0.02 | - | - | nih.gov |

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors, making it a validated target for anticancer and antimicrobial agents. mdpi.com Several quinazoline-based compounds have been designed to mimic the structure of methotrexate, a classic DHFR inhibitor. nih.gov

One study reported a series of 2,3,4-trisubstituted-quinazoline analogues, where the most active derivative (E ) showed an IC₅₀ of 0.4 µM against a mammalian cancer cell line, with a binding mode similar to methotrexate. mdpi.com Another series of 2,6-disubstituted-quinazoline-4-one analogues produced a potent compound (H ) with a DHFR inhibitory IC₅₀ of 0.3 µM. mdpi.com Research has shown that substitutions at the 2-, 3-, and 6-positions of the quinazoline ring are critical for influencing biological activity. mdpi.com

A separate study on quinazolinone-based derivatives identified a compound (3e ) that inhibited human DHFR with an IC₅₀ value of 0.527 µM. nih.gov This compound also demonstrated cytotoxic activity against a leukemia cell line (CCRF-CEM) with an IC₅₀ of 1.569 µM and induced cell cycle arrest at the S phase. nih.gov Structure-activity relationship (SAR) studies suggest that the binding of these quinazoline derivatives involves key amino acids like Ser59 and Glu30 in the DHFR active site. mdpi.com

Table 2: DHFR Inhibitory Activity of Selected Quinazoline Derivatives

| Compound/Derivative | Target DHFR | IC₅₀ (µM) | Reference(s) |

|---|---|---|---|

| Derivative E (2,3,4-trisubstituted) | Mammalian DHFR | 0.4 | mdpi.com |

| Derivative H (2,6-disubstituted) | Mammalian DHFR | 0.3 | mdpi.com |

| Compound 3e (quinazolinone-based) | Human DHFR | 0.527 | nih.gov |

The ATP-binding cassette (ABC) transporter ABCG2, also known as Breast Cancer Resistance Protein (BCRP), is a major contributor to multidrug resistance (MDR) in cancer by actively effluxing chemotherapeutic drugs from cancer cells. acs.orgresearchgate.net Quinazoline derivatives have emerged as highly potent BCRP inhibitors, capable of reversing this resistance.

Extensive research has identified key structural features for potent BCRP inhibition. A 2-phenyl ring on the quinazoline scaffold, particularly one bearing two methoxy (B1213986) groups (e.g., a 3,4-dimethoxyphenyl moiety), is beneficial for activity. acs.orgresearchgate.net Studies have yielded numerous quinazoline derivatives with IC₅₀ values below 100 nM in BCRP inhibition assays, surpassing the potency of known inhibitors like Ko143. nih.gov For instance, a hybrid molecule (25 ) combining a 2-(3,4-dimethoxyphenyl)-4-anilinoquinazoline with a chalcone (B49325) moiety showed an IC₅₀ of 0.19 µM, which was 25-fold more potent than its individual components. researchgate.net

The introduction of a non-toxic and metabolically stable carborane moiety to the 2-phenylquinazoline (B3120039) scaffold has also been explored. acs.org The derivative DMQCd , which combines a 6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-quinazoline scaffold with a carborane group, exhibited a strong inhibitory effect on ABCG2 in the lower nanomolar range and was able to reverse BCRP-mediated multidrug resistance. acs.org These studies highlight that quinazoline derivatives can act as competitive or non-competitive inhibitors, suggesting multiple binding sites or modes of interaction with the BCRP transporter.

Table 3: BCRP Inhibitory Activity of Selected Quinazoline Derivatives

| Compound/Derivative | Assay | IC₅₀ (µM) | Key Feature(s) | Reference(s) |

|---|---|---|---|---|

| Compound 25 (Hybrid) | BCRP Inhibition | 0.19 | 2-(3,4-dimethoxyphenyl)quinazoline | researchgate.net |

| DMQCd (Carboranyl) | BCRP Inhibition | Low nM range | 6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)quinazoline | acs.org |

| Various Derivatives | Hoechst 33342 accumulation | < 0.1 | 3,4-dimethoxy & nitro substituents | nih.gov |

DNA topoisomerases (Topo I and Topo II) are essential enzymes that manage DNA topology during cellular processes and are validated targets for cancer chemotherapy. nih.gov Various quinazoline derivatives have been investigated as inhibitors of these enzymes.

One study reported that cyclohexylamino-substituted quinazolines with a phenyl ring at the C-2 position showed potent inhibition of topoisomerase I. nih.gov The phenyl group was found to be vital for forming hydrogen bonds with the enzyme. nih.gov Another class of compounds, 6,7-disubstituted-quinazolin-5,8-diones, yielded derivatives (V and W ) that strongly inhibited both topoisomerase I and II. nih.gov SAR studies indicated that bromo, methyl, and methoxy substitutions at the C-2 position of an arylamino group attached to C-6 of the quinazoline enhanced activity. nih.gov

More recently, a novel class of 6-amino-tetrahydroquinazoline derivatives was identified as potent and selective inhibitors of human topoisomerase IIα over the IIβ isoform. Unlike clinically used topoisomerase poisons that trap the DNA-enzyme cleavage complex, these compounds act as catalytic inhibitors without intercalating into DNA. The lead compound (14 ) from this series had an IC₅₀ of 2 µM. Additionally, 1,2,4-triazolo[4,3-c]quinazoline derivatives have been developed as Topo II inhibitors and DNA intercalators, with the most promising compound (18c ) inducing apoptosis and cell cycle arrest at the G2/M phase in HepG-2 cells. mdpi.com

Table 4: Topoisomerase Inhibitory Activity of Selected Quinazoline Derivatives

| Compound/Derivative | Target | IC₅₀ (µM) | Mechanism | Reference(s) |

|---|---|---|---|---|

| Compound X/Y (Cyclohexylamino) | Topo I | 2.76 - 16.47 (cytotoxicity) | Inhibition of supercoiled DNA relaxation | nih.gov |

| Compound V/W (Quinazolin-dione) | Topo I & II | Potent Inhibition | - | nih.gov |

| Compound 14 (Tetrahydroquinazoline) | Topo IIα | 2 | Catalytic Inhibitor (non-poison) |

| Compound 18c (Triazoloquinazoline) | Topo II | 5.22 - 24.24 (cytotoxicity) | Inhibition & DNA Intercalation | mdpi.com |

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for DNA single-strand break repair. mdpi.com Their inhibition is a key therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Quinazoline-4-one and quinazoline-2,4-dione scaffolds have been shown to be essential for PARP inhibitory activity. nih.govmdpi.com

Research has shown that electron-donating groups at the C-2 position of the quinazoline ring are more favorable for activity than electron-withdrawing groups. mdpi.com One study reported a compound (T ) that achieved 100% PARP inhibition with an IC₅₀ of 0.0914 µM. mdpi.com Another derivative (U ) showed potent activity against both PARP-1 (IC₅₀ = 13.3 nM) and PARP-2 (IC₅₀ = 67.8 nM). mdpi.com

A recent study on quinazoline-2,4(1H,3H)-dione derivatives containing a piperizinone moiety identified a highly potent inhibitor, Cpd36 . This compound displayed remarkable enzymatic activity against PARP-1 (IC₅₀ = 0.94 nM) and PARP-2 (IC₅₀ = 0.87 nM), and also unexpectedly against PARP-7 (IC₅₀ = 0.21 nM).

Table 5: PARP Inhibitory Activity of Selected Quinazoline Derivatives

| Compound/Derivative | Target PARP | IC₅₀ | Reference(s) |

|---|---|---|---|

| Compound T (Quinazolin-4-one) | PARP | 0.0914 µM | mdpi.com |

| Compound U (Quinazolin-4-one) | PARP-1 | 13.3 nM | mdpi.com |

| PARP-2 | 67.8 nM | mdpi.com | |

| Cpd36 (Quinazoline-dione) | PARP-1 | 0.94 nM |

Tubulin, the protein subunit of microtubules, is a well-established target for anticancer drugs. Agents that interfere with tubulin polymerization can arrest cell division and induce apoptosis. A number of 4-substituted quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site. nih.gov

SAR studies have revealed that a quinazoline moiety substituted at C-4 with an aminophenyl group is a key feature for this activity. mdpi.com Electron-releasing groups at the C-5 and/or C-6 positions of the quinazoline ring, such as a methoxy group, can enhance activity. mdpi.com A series of 4-(N-cycloamino)quinazolines were developed, leading to the discovery of 5f (7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one). This compound exhibited high cytotoxic activity (GI₅₀ 1.9–3.2 nM) and significant inhibition of tubulin assembly (IC₅₀ 0.77 µM), competing with colchicine for its binding site. Molecular modeling suggested that the 7-methoxy group contributes to the binding affinity.

Another derivative, 13d , was developed through scaffold hopping and showed high antitumor activity (GI₅₀ 4.6–9.6 nM) and also acted as a tubulin polymerization inhibitor targeting the colchicine site. nih.gov This compound also demonstrated improved aqueous solubility compared to earlier leads. nih.gov

Table 6: Tubulin Polymerization Inhibitory Activity of Selected Quinazoline Derivatives

| Compound/Derivative | Assay | IC₅₀ / GI₅₀ | Mechanism | Reference(s) |

|---|---|---|---|---|

| Compound 5f | Tubulin Assembly | IC₅₀ = 0.77 µM | Colchicine site binding | |

| Cytotoxicity | GI₅₀ = 1.9–3.2 nM | |||

| Compound 13d | Cytotoxicity | GI₅₀ = 4.6–9.6 nM | Colchicine site binding | nih.gov |

| Compound Qr (4-anilino-2-substituted) | Tubulin Inhibition | IC₅₀ = 2.45 µM | - | mdpi.com |

Bacterial DNA Gyrase and Type IV Topoisomerase Inhibition

Quinazoline and quinazolinone derivatives have emerged as a promising class of antibacterial agents, in part due to their structural similarities to fluoroquinolones, which are known inhibitors of bacterial DNA replication. eco-vector.comnih.gov The primary mechanism of action for many of these compounds involves the inhibition of two essential bacterial type II topoisomerases: DNA gyrase (Topoisomerase II) and Topoisomerase IV. nih.govnih.goveurekaselect.com These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them validated targets for antibacterial drugs. nih.govnih.gov

The inhibition of DNA gyrase prevents the negative supercoiling of DNA, a process vital for initiating replication in many bacteria. nih.gov Concurrently, targeting Topoisomerase IV disrupts the separation of daughter chromosomes following a round of DNA replication. nih.gov Some quinazoline derivatives exhibit dual-targeting capabilities, inhibiting both enzymes, which can lead to more potent antibacterial activity and potentially a lower frequency of resistance development. nih.gov

The structural framework of quinazolinones is considered a valuable scaffold for discovering new antibacterial agents, particularly in the face of rising multidrug resistance. nih.gov For instance, certain N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel inhibitors of the DNA gyrase B subunit (GyrB). nih.govunivie.ac.at One such derivative, compound f14, demonstrated a half-maximal inhibitory concentration (IC50) of 0.28 µM against S. aureus GyrB. nih.gov Another compound, Topoisomerase IV inhibitor 2, showed potent inhibition of both Topoisomerase IV (IC50 = 0.35 µM) and DNA gyrase (IC50 = 0.55 µM). medchemexpress.com While initial screenings of some novel quinazolinone derivatives did not show direct bactericidal effects, their efficacy was significantly enhanced when conjugated with silver nanoparticles, suggesting that modifications can improve their antibacterial properties. nih.gov

Table 1: Inhibition of Bacterial Topoisomerases by Quinazoline-Related Derivatives

| Compound Class/Name | Target Enzyme | Organism | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|---|

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f14) | DNA Gyrase B (GyrB) | S. aureus | 0.28 µM | nih.gov |

| Topoisomerase IV inhibitor 2 | Topoisomerase IV | Not Specified | 0.35 µM | medchemexpress.com |

| DNA gyrase | 0.55 µM |

Cellular and Biochemical Pathways Modulation

Derivatives of this compound are potent modulators of key cellular and biochemical pathways, particularly those implicated in cancer progression and inflammation. Their biological effects are often traced back to their ability to induce programmed cell death, halt the cell division cycle at critical checkpoints, interfere with proliferation signals, and temper inflammatory responses.

A significant mechanism underlying the anticancer activity of quinazoline derivatives is the induction of apoptosis, or programmed cell death. nih.gov These compounds can trigger this cellular suicide program in various cancer cell lines, often through the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. nih.gov

For example, studies on novel quinazoline derivatives bearing a substituted-sulfonamide moiety found that they could initiate apoptosis in MCF-7 breast cancer cells. nih.gov This was confirmed through Annexin V-FITC/PI staining and further supported by RT-PCR and Western blot analyses, which showed an upregulation of pro-apoptotic genes (like Bax and caspases) and a downregulation of the anti-apoptotic gene Bcl-2. nih.gov Similarly, the compound 4-(2-(4-methoxyphenyl)quinazolin-4-yl)morpholine (AK-8) and its analogues were identified as potential apoptosis inducers, with mechanistic studies suggesting they bind to Bcl-2 proteins. nih.gov Another potent apoptosis inducer, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, was identified with an EC50 of 2 nM in a cell-based apoptosis induction assay. acs.org

The apoptotic pathway can also be triggered by 2-sulfanylquinazolin-4(3H)-one derivatives. One such compound, 5d, was shown to provoke apoptosis in HepG2 cells by increasing the expression of pro-apoptotic markers Caspase-3, Caspase-9, and Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2. mdpi.com

Table 2: Apoptosis Induction by Quinazoline Derivatives in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Mechanism/Observation | Reference |

|---|---|---|---|

| Quinazoline-sulfonamide hybrids (4d, 4f) | MCF-7 (Breast) | Upregulation of Bax and caspases; downregulation of Bcl-2. nih.gov | nih.gov |

| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (6h) | Not specified | Potent apoptosis inducer (EC50 = 2 nM). acs.org | acs.org |

| 4-(2-(4-methoxyphenyl)quinazolin-4-yl)morpholine (AK-8) | MCF-7, A549, SHSY-5Y | Induces apoptosis, likely through binding to Bcl-2 proteins. nih.gov | nih.gov |

| 2-Sulfanylquinazolin-4(3H)-one derivative (5d) | HepG2 (Liver) | Upregulation of Caspase-3, Caspase-9, and Bax; downregulation of Bcl-2. mdpi.com | mdpi.com |

In addition to inducing apoptosis, quinazoline derivatives can exert their antiproliferative effects by interfering with the cell cycle, the ordered sequence of events that leads to cell division. By causing cell cycle arrest at specific checkpoints, these compounds prevent cancer cells from replicating. nih.gov

Several studies have demonstrated that quinazoline derivatives can halt cell cycle progression. For instance, two quinazoline-sulfonamide derivatives, compounds 4d and 4f, were found to arrest the cell cycle of MCF-7 breast cancer cells at the G1 phase. nih.gov Flow cytometry analysis revealed a significant increase in the percentage of cells in the G1 phase after treatment with these compounds, indicating that they inhibit cell proliferation by modulating the cell cycle at this critical stage. nih.gov

Other derivatives have been shown to arrest the cell cycle at different phases. A study on 2-sulfanylquinazolin-4(3H)-one derivative 5d demonstrated that it arrested the cell cycle in HepG2 liver cancer cells at the S phase. mdpi.com This disruption of the cell cycle is a key mechanism by which quinazoline-based compounds can inhibit tumor growth. nih.gov

Table 3: Cell Cycle Arrest Induced by Quinazoline Derivatives

| Compound/Derivative | Cancer Cell Line | Phase of Arrest | Reference |

|---|---|---|---|

| Quinazoline-sulfonamide hybrids (4d, 4f) | MCF-7 (Breast) | G1 Phase | nih.gov |

| 2-Sulfanylquinazolin-4(3H)-one derivative (5d) | HepG2 (Liver) | S Phase | mdpi.com |

The uncontrolled proliferation of cancer cells is driven by aberrant cellular signaling pathways. Quinazoline derivatives have been extensively studied as inhibitors of these pathways, most notably as inhibitors of protein kinases. nih.gov By targeting key enzymes that regulate cell growth and differentiation, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), these compounds can effectively disrupt the signaling cascades that fuel tumorigenesis. mdpi.com

Many quinazoline-based drugs, such as Gefitinib and Erlotinib, are known EGFR inhibitors. mdpi.com Newer derivatives continue to be developed as multi-targeted kinase inhibitors. For example, a 2-sulfanylquinazolin-4(3H)-one derivative (5d) showed potent, nanomolar-range inhibitory activity against HER2, EGFR, and VEGFR2. mdpi.com Another key pathway involved in cell proliferation and survival is the PI3K/Akt/mTOR pathway. nih.gov Dysregulation of this pathway is common in cancer, and it is considered a promising target for new therapies. Quinazoline derivatives have been designed to inhibit components of this pathway, thereby controlling malignant cell growth. nih.govnih.gov

The antiproliferative activity of these compounds is often evaluated across a panel of cancer cell lines. A series of 2-substituted quinazolines was tested against nine cancer cell lines, with one compound bearing a 2-methoxyphenyl substitution (compound 17) displaying a remarkable cytotoxic profile against the majority of the tested lines. nih.govucr.edu

Inflammation is a critical biological response that can contribute to the pathogenesis of various diseases. nih.govmdpi.com Certain quinazoline derivatives have been investigated for their anti-inflammatory properties. nih.gov The mechanism of action often involves the inhibition of key inflammatory mediators and pathways.

For example, a study on N-(4-methoxyphenyl) quinoline-8-sulfonamide, a related sulfonamide derivative, demonstrated its ability to reduce the inflammatory response of fibroblast-like synoviocytes, which are key players in rheumatoid arthritis. dntb.gov.ua Chalcone derivatives containing a methoxyphenyl group have also shown anti-inflammatory activity by inhibiting nitric oxide (NO) production and down-regulating the NF-κB pathway in LPS-induced macrophage cells. researchgate.net The NF-κB pathway is a crucial regulator of genes involved in inflammation. mdpi.com While direct studies on this compound are limited in this specific area, the anti-inflammatory potential of the broader quinazoline class and related methoxyphenyl-containing structures suggests a plausible mechanism of action through the modulation of inflammatory cytokines and signaling pathways like NF-κB. nih.govresearchgate.net

In Vitro Biological Evaluations

The biological potential of this compound derivatives has been extensively characterized through a variety of in vitro assays. These evaluations primarily focus on determining their cytotoxic effects against cancer cell lines and their inhibitory activity against specific molecular targets.

A wide range of novel quinazoline derivatives have demonstrated significant antiproliferative activity. In one study, quinazoline-sulfonamide hybrids were evaluated against A549 (lung), HepG2 (liver), LoVo (colon), and MCF-7 (breast) cancer cells. nih.gov Compounds 4d and 4f were particularly potent against MCF-7 cells, with IC50 values of 2.5 µM and 5 µM, respectively. nih.gov Another study synthesized sixteen new 2-substituted quinazolines, with compound 17, which features a 2-methoxyphenyl group, showing potent inhibition across multiple cell lines. nih.gov

The morpholine-substituted derivative, 4-(2-(4-methoxyphenyl)quinazolin-4-yl)morpholine (AK-8), was synthesized and characterized, showing its potential as an anticancer agent for further study. nih.gov Furthermore, 2-sulfanylquinazolin-4(3H)-one derivative 5d exhibited broad-spectrum cytotoxicity with IC50 values ranging from 1.94 to 7.1 µM against four different cancer cell lines, while showing lower toxicity to normal human cells (WI-38) compared to the standard drug doxorubicin. mdpi.com

Table 4: Summary of In Vitro Cytotoxicity of Quinazoline Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Quinazoline-sulfonamide hybrid (4d) | MCF-7 (Breast) | 2.5 µM | nih.gov |

| A549 (Lung) | >50 µM | ||

| HepG2 (Liver) | >50 µM | ||

| LoVo (Colon) | >50 µM | ||

| Quinazoline-sulfonamide hybrid (4f) | MCF-7 (Breast) | 5 µM | nih.gov |

| A549 (Lung) | >50 µM | ||

| HepG2 (Liver) | >50 µM | ||

| LoVo (Colon) | >50 µM | ||

| 2-Sulfanylquinazolin-4(3H)-one derivative (5d) | HepG2 (Liver) | 1.94 µM | mdpi.com |

| MCF-7 (Breast) | 3.98 µM | ||

| MDA-231 (Breast) | 7.1 µM | ||

| HeLa (Cervical) | 6.46 µM |

Cytotoxicity Against Diverse Cancer Cell Lines (e.g., MCF-7, HT-29, A-549, MDA-MB-231, Ehrlich Ascites Carcinoma, L-1210, K-562, HL-60)

The quinazoline and quinazolinone cores are prominent scaffolds in the design of anticancer agents. While specific data for this compound is not extensively reported, studies on structurally related derivatives demonstrate significant cytotoxic potential against a variety of human cancer cell lines.

For instance, a series of novel quinazolinone-benzyl piperidine (B6355638) derivatives were synthesized and evaluated for their antiproliferative effects. nih.gov These compounds were tested against human breast cancer (MCF-7), lung carcinoma (A-549), and bladder cancer (5637) cell lines. nih.gov The results, summarized in the table below, indicate moderate activity and highlight the influence of different substituents on cytotoxicity. nih.gov

| Compound | Substituent (R) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | 5637 IC₅₀ (µM) |

|---|---|---|---|---|

| 7a | 4-F | 41.12 ± 3.1 | 31.14 ± 2.8 | 49.12 ± 4.1 |

| 7b | 4-Cl | 31.14 ± 2.9 | 29.41 ± 2.5 | 41.12 ± 3.9 |

| 7c | 4-Br | 29.15 ± 2.5 | 30.12 ± 2.9 | 39.42 ± 3.5 |

| 7d | 4-CH₃ | 51.12 ± 4.5 | 49.15 ± 4.1 | 59.12 ± 4.9 |

| 7e | 4-OCH₃ | 49.12 ± 4.1 | 51.12 ± 4.5 | 61.12 ± 5.1 |

| 7f | 3-Cl | 39.12 ± 3.5 | 41.12 ± 3.9 | 49.12 ± 4.1 |

| 7g | 3-Br | 41.12 ± 3.9 | 39.12 ± 3.5 | 51.12 ± 4.5 |

| 7h | H | 59.12 ± 4.9 | 61.12 ± 5.1 | 71.12 ± 5.9 |

| Doxorubicin | - | 0.98 ± 0.08 | 1.12 ± 0.09 | 1.89 ± 0.12 |

In another study, 2-aryl-substituted quinazolines demonstrated that substitutions on the quinazoline core and the aryl rings are critical for antiproliferative activity. The presence of small lipophilic groups, such as fluorine, on the benzene (B151609) rings at both the C-2 and C-4 positions of the quinazoline core led to enhanced cytotoxicity against A549 and MCF-7 cells, among others. nih.gov Similarly, the synthesis of 2-substituted quinazolin-4(3H)-ones, where a 2-methoxyphenyl group was incorporated, yielded compounds with notable antiproliferative profiles against a majority of tested cancer cell lines. mdpi.comnih.gov

Antimicrobial Activity Against Bacterial and Fungal Strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Gram-negative bacteria, Candida albicans)

The quinazoline scaffold is known to be a versatile core for the development of antimicrobial agents. nih.gov Derivatives have shown activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains.

While specific antimicrobial data for this compound is limited in the reviewed literature, related quinazolin-4(3H)-one derivatives have been evaluated. These compounds are known to exhibit pharmacological effects against Staphylococcus aureus and Streptococcus pneumoniae. The antimicrobial action is highly dependent on the nature and position of substituents on the quinazolinone nucleus. For example, the incorporation of a naphthyl radical or an amide group has been shown to confer pronounced activity against these specific bacterial strains.

Antioxidant Activity (e.g., DPPH Radical Scavenging Assay)

The antioxidant potential of quinazoline derivatives has been investigated, often using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically, indicating its antioxidant capacity.

A study on a series of 2-substituted quinazolin-4(3H)-ones provided key insights into their structure-antioxidant activity relationships. mdpi.com The research revealed that for a 2-phenylquinazolin-4(3H)-one to exhibit antioxidant activity, the presence of at least one hydroxyl group on the C-2 phenyl ring is crucial. mdpi.com Activity was further enhanced by an additional methoxy group or a second hydroxyl group, particularly in the ortho or para positions. mdpi.com For instance, the compound 2-(2-hydroxy-4-methoxyphenyl)quinazolin-4(3H)-one, which is structurally related to the subject compound, was synthesized and evaluated. mdpi.com The study concluded that derivatives with two hydroxyl groups in the ortho position on the phenyl ring were potent antioxidants. mdpi.com This suggests that the specific substitution pattern, particularly the presence and position of hydroxyl and methoxy groups, dictates the antioxidant potential.

Enzyme Inhibition Assays (in vitro)

Quinazoline derivatives are renowned for their ability to inhibit various enzymes, a key mechanism behind their therapeutic effects, particularly in oncology. A primary target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overexpressed in various cancers. nih.govresearchgate.net

Other enzymes are also targeted by quinazoline derivatives. Some analogs have been investigated as inhibitors of tubulin polymerization, a critical process in cell division. mdpi.com Furthermore, newly synthesized quinazolin-4-one hybrids have been developed as dual inhibitors of both EGFR and BRAFV600E, another key kinase in cancer signaling pathways.

Structure-Activity Relationship (SAR) Studies

The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core and its appended moieties.

Impact of Substituents at Quinazoline Core Positions (C-2, C-3, C-4, C-5, C-6, C-7, C-8) on Biological Activities

The substitution pattern on the quinazoline ring system is a critical determinant of both the type and potency of biological activity.

C-2 Position: The substituent at the C-2 position plays a significant role. In many anticancer derivatives, this position is occupied by an aryl or heteroaryl group. The nature of this group and its substituents directly impact binding to target enzymes. For instance, in a series of 2-substituted quinazolin-4(3H)-ones, a 2-methoxyphenyl group was found to be a key feature for potent antiproliferative activity. mdpi.com

C-4 Position: This position is crucial for the activity of many EGFR inhibitors, which often feature a substituted aniline (B41778) moiety. The nature of this substituent can modulate selectivity and potency. For example, replacing the aniline moiety with other groups has been shown to decrease activity. nih.gov

C-6 and C-7 Positions: Substitutions at these positions are frequently explored to enhance potency and improve pharmacokinetic properties. Electron-donating groups, such as methoxy groups, at the C-6 and/or C-7 positions can improve the binding affinity of the quinazoline's N1 and N3 atoms within the enzyme's binding pocket.

C-8 Position: The introduction of a basic side chain at the C-8 position has been explored as a strategy to identify optimal structural requirements for biological activity in certain series of 2-aryl-substituted quinazolines. mdpi.com

Importance of Nitrogen Heteroatoms and Other Functional Groups for Mechanistic Effects

The quinazoline scaffold, a fusion of a benzene ring and a pyrimidine (B1678525) ring, serves as a critical pharmacophore in medicinal chemistry. pnrjournal.comnih.gov The arrangement and electronic characteristics of its nitrogen heteroatoms, along with the nature and position of various functional groups, are pivotal in defining the biological activity and mechanistic pathways of its derivatives. pnrjournal.comresearchgate.net For derivatives of this compound, these structural features dictate the interaction with biological targets, influencing their therapeutic potential.

The two nitrogen atoms within the pyrimidine ring of the quinazoline nucleus are fundamental to its pharmacological effects. pnrjournal.com These heteroatoms, particularly their lone pair of electrons, are crucial for forming hydrogen bonds with amino acid residues in the active sites of target enzymes and receptors. nih.gov For instance, docking studies on certain quinazoline-benzimidazole hybrids have revealed that the nitrogen atoms of the quinazoline moiety can form hydrogen-bond interactions with the amino acid residues at the active sites of ribonucleotide reductase (RNR) and Topoisomerase I and II enzymes. nih.gov This binding capability is a key mechanistic effect that can lead to the inhibition of these enzymes, which are vital for DNA synthesis and repair, thereby exerting an antitumor effect.

Other functional groups also contribute significantly to the mechanistic effects. The presence of halo-, benzyl-, and amino derivatives on the quinazoline structure is known to be associated with anticancer, antimicrobial, and antimalarial properties. pnrjournal.comresearchgate.net Structure-activity relationship (SAR) studies on 2,4-disubstituted quinazolinones have indicated that substitutions at the 2 and 3 positions, the presence of a halogen atom at the 6 and 8 positions, and an amine or substituted amine at the 4th position can enhance antimicrobial activities. nih.gov In one study, the replacement of a benzene ring with a pyrrole (B145914) ring in a quinazoline derivative was found to increase anticancer activity, highlighting the influence of the heterocyclic system itself. nih.gov Furthermore, the length of an amide side chain in 2,4-disubstituted quinazoline derivatives has been shown to be important, with longer chains demonstrating potent inhibitory activity against the migration of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis. nih.gov

The following table summarizes the impact of various functional groups on the biological activity of quinazoline derivatives based on several research findings.

| Functional Group/Substitution | Position | Observed Effect on Biological Activity | Reference Compound Class |

| Nitrogen Atoms | Quinazoline Core | Essential for hydrogen bonding with enzyme active sites (e.g., RNR, Topoisomerase). | Quinazoline-benzimidazole hybrids |

| Methoxy Group | Phenyl ring at C2/C4 | Position (ortho, meta, para) influences electron density and steric interactions, affecting potency. | N-(methoxyphenyl) hydrazinecarbothioamides |

| Amide Side Chain | C2/C4 | Increased chain length (n ≥ 2) correlates with potent inhibition of HUVEC migration. | 2,4-disubstituted quinazolines |

| Pyrrolidine Moiety | C2 | Demonstrated broad-spectrum antitumor activity. | Quinazoline-benzimidazole hybrids |

| Halogen (e.g., Chloro) | Phenyl ring at C2 | Can enhance antimicrobial and anticancer activity. | 2-(chlorophenyl)-quinazolin-4-ones |

Correlation between Electronic Properties and Biological Response

The biological response of this compound derivatives is intrinsically linked to the electronic properties of their constituent functional groups. The distribution of electron density across the molecule, influenced by electron-donating and electron-withdrawing substituents, governs the molecule's ability to interact with biological macromolecules, its membrane permeability, and its metabolic stability.

A clear correlation between the electronic nature of substituents and biological activity has been observed in various quinazoline series. In a study of novel quinazoline derivatives designed as antitumor agents, the electronic properties of the substituent on the phenyl ring at position 2 had a significant impact on cytotoxicity. nih.gov For instance, compound 9 , which features an electron-withdrawing bromo atom at the 4-position of the phenyl ring, showed significant inhibitory activity against the MGC-803 cancer cell line. nih.gov However, replacing this bromo atom with stronger electron-withdrawing groups, such as nitro or trifluoromethyl, led to a decrease in inhibitory activity. nih.gov This suggests that a moderate electron-withdrawing character is optimal for activity in this specific series, while excessively strong electron withdrawal is detrimental.

Conversely, the introduction of electron-donating groups also modulates the biological response. When the bromo atom in the aforementioned compound 9 was replaced with a methyl or methoxy group (both electron-donating), the resulting compounds showed less inhibitory activity than the bromo-substituted analog. nih.gov This indicates that for this particular series of compounds, electron-donating groups on the C2-phenyl ring are less favorable for achieving high antitumor potency against the tested cell line.

The electronic influence of substituents on the phenyl ring can exert a significant effect on the antibacterial profile of quinazoline-4(3H)-ones. In one series, derivatives with methoxy and methyl-substituted phenyl rings were found to be more active than compounds bearing other electron-donating or withdrawing groups, with Gram-positive bacteria being particularly susceptible. nih.gov

The table below presents data from a study on 2-phenyl-quinazolin-4-amine derivatives, illustrating the impact of electronic substitutions on the phenyl ring at position 2 on their anticancer activity against the MGC-803 cell line.

| Compound | R Group on C2-Phenyl Ring | Electronic Nature of R | IC₅₀ (µM) against MGC-803 Cells |

| 6 | H | Neutral | 3.51 |

| 9 | 4-Br | Electron-withdrawing | 1.89 |

| 10 | 4-NO₂ | Strongly electron-withdrawing | >50 |

| 11 | 4-CF₃ | Strongly electron-withdrawing | 14.36 |

| 12 | 4-CH₃ | Electron-donating | 3.25 |

| 13 | 4-OCH₃ | Electron-donating | 3.37 |

Data sourced from a study on novel quinazoline derivatives as potent antitumor agents. nih.gov

These findings underscore the delicate balance of electronic effects required for optimal biological activity. The interplay between the electron-donating methoxy groups of the parent compound, this compound, and any additional substituents will ultimately determine its pharmacological profile. Mechanistically, these electronic properties can influence the pKa of the molecule, its ability to participate in π-π stacking interactions with aromatic residues in a binding pocket, and its susceptibility to metabolic enzymes. For example, a study on a related compound, 2-(4-chlorophenyl)-4-(4-methoxyphenyl) quinazoline, found that it induced oxidative stress in cyanobacteria, a toxic effect that could be related to its electronic structure and ability to participate in redox cycling. nih.gov

Potential Research Avenues and Future Directions

Exploration of Novel Biological Targets for Quinazoline (B50416) Scaffolds

The quinazoline nucleus is a privileged scaffold known to interact with a multitude of biological targets. nih.gov A primary future direction is to screen 4-Methoxy-2-(4-methoxyphenyl)quinazoline and its analogues against a wider array of molecular targets beyond the well-established ones like EGFR (Epidermal Growth Factor Receptor). nih.govnih.gov

Kinase Inhibition: While EGFR is a known target for many quinazolines, there are hundreds of other kinases involved in pathological signaling pathways. nih.gov Screening against a broad panel of kinases could reveal novel inhibitory activities. For instance, studies on other 2,4-disubstituted quinazolines have identified inhibitors of kinases such as VEGFR and Aurora kinases. nih.gov

Enzyme Inhibition: Enzymes like dihydrofolate reductase (DHFR) and poly-(ADP-ribose)-polymerase (PARP) are validated cancer targets that have been successfully inhibited by quinazoline-based compounds. nih.gov

Receptor Modulation: Quinazoline derivatives have been developed as antagonists for receptors like the melanin-concentrating hormone receptor 1 (MCHR1), indicating potential applications in metabolic disorders. nih.gov The specific substitution pattern of this compound may confer selectivity for other G protein-coupled receptors (GPCRs). nih.gov

Antimicrobial Targets: With the rise of antimicrobial resistance, exploring novel bacterial or fungal targets is crucial. Quinazoline hybrids have shown promise in this area, and investigating the specific targets of their antimicrobial action is a key research avenue. nih.gov

Rational Design of Next-Generation Quinazoline Derivatives Based on SAR and Computational Insights

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. researchgate.net For 2,4-disubstituted quinazolines, the substituents at these positions play a critical role in determining potency and selectivity. documentsdelivered.comnih.gov

Future research should focus on a systematic exploration of the chemical space around the this compound core.

Modification of the 2-phenyl ring: The methoxy (B1213986) group at the para position of the 2-phenyl ring can be varied. Introducing other electron-donating or electron-withdrawing groups, or exploring different positional isomers (ortho, meta), could significantly impact activity. nih.gov

Modification of the 4-methoxy group: The methoxy group at the 4-position is crucial for the activity of many quinazoline-based drugs. Replacing it with other alkoxy groups of varying chain lengths, or with amino or substituted amino groups, has been shown to modulate the biological profile of quinazolines. nih.govnih.gov

Computational Modeling: Integrating computational chemistry and molecular modeling can accelerate the design of new derivatives. nih.govyoutube.com Techniques like Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics simulations can provide insights into the binding modes of these compounds with their biological targets, guiding the synthesis of more potent and selective molecules. nih.govnih.govyoutube.com

Below is a table of related 2,4-disubstituted quinazoline derivatives and their reported biological activities, which can inform the rational design of new compounds based on the this compound scaffold.

| Compound Name | Structure | Biological Activity | Reference |

| N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine | Chemical structure of N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine | Dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), Aβ aggregation inhibitor | documentsdelivered.comnih.gov |

| 2-(2-methoxystyryl)quinazolin-4(3H)-one | Chemical structure of 2-(2-methoxystyryl)quinazolin-4(3H)-one | Tubulin polymerization inhibitor with broad-spectrum cytotoxic activity | nih.gov |

| 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline | Chemical structure of 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline | Potential antibacterial and antifungal agent | mdpi.com |

| N-(4-fluorophenyl)quinazolin-4-amine | Chemical structure of N-(4-fluorophenyl)quinazolin-4-amine | Potent anti-inflammatory agent | mdpi.com |

Development of Advanced Synthetic Strategies for Complex Quinazoline Architectures

While numerous methods exist for the synthesis of the quinazoline core, the development of more efficient, sustainable, and versatile synthetic routes is an ongoing endeavor. frontiersin.orgorganic-chemistry.org

Green Chemistry Approaches: Future synthetic strategies should focus on environmentally friendly methods, such as using water as a solvent, employing reusable catalysts, and minimizing waste generation. researchgate.net

Multi-component Reactions (MCRs): One-pot, multi-component reactions are highly efficient for building molecular complexity in a single step and are well-suited for creating libraries of quinazoline derivatives for high-throughput screening. frontiersin.org

C-H Activation/Functionalization: Direct C-H activation and functionalization of the quinazoline core or its substituents offer a powerful tool for late-stage modification, allowing for the rapid diversification of lead compounds. nih.gov

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability for the synthesis of quinazoline derivatives.

Application of Integrated Experimental and Computational Methodologies in Drug Discovery Pipelines

The modern drug discovery process relies heavily on the integration of experimental and computational approaches. nih.govyoutube.com For the advancement of this compound as a potential therapeutic agent, a synergistic approach is essential.

High-Throughput Screening (HTS): Experimental HTS of a library of derivatives against a panel of biological targets can rapidly identify initial hits.

In Silico Screening: Virtual screening of large compound databases can identify potential hit compounds with desired pharmacophoric features, which can then be synthesized and tested experimentally.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules at an early stage, helping to prioritize compounds with favorable drug-like properties and reducing late-stage failures. nih.govnih.gov

Structure-Based Drug Design: When the 3D structure of the biological target is known, structure-based drug design techniques can be employed to design ligands with high affinity and selectivity.

Investigation of Quinazoline Derivatives as Probes for Biological Pathway Elucidation

Beyond their therapeutic potential, quinazoline derivatives can be valuable tools for chemical biology.

Fluorescent Probes: By attaching a fluorophore to the quinazoline scaffold, it is possible to create fluorescent probes to visualize and track biological targets within cells. nih.gov For example, quinazoline-based fluorescent probes have been developed for α1-Adrenergic Receptors. nih.gov

Affinity-Based Probes: Quinazoline derivatives can be functionalized with reactive groups to create affinity-based probes for identifying and isolating their protein targets from complex biological mixtures.

Pathway Analysis: By observing the cellular effects of a specific quinazoline derivative, it is possible to gain insights into the biological pathways in which its target is involved.

Q & A

Basic: What are the optimal synthetic pathways for 4-Methoxy-2-(4-methoxyphenyl)quinazoline derivatives?

Answer:

The synthesis typically involves multi-step reactions, including acylation , cyclization , and functional group modifications. Key methodologies include:

- Acylation of 2-aminobenzoic amide with substituted carbonyl chlorides (e.g., ferrocenecarbonyl chloride), followed by base-catalyzed cyclization to form the quinazoline core .

- Thionation using P₂S₅ to convert quinazolinones to thione derivatives, which can alter redox properties .

- Hydrogenation for reducing intermediates, as seen in the synthesis of dihydroquinazolinones .

Example Reaction Conditions:

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Acylation | FcCOCl, base (e.g., Et₃N) | Introduce substituents | |

| Cyclization | K₂CO₃, DMF, reflux | Form quinazoline ring | |

| Thionation | P₂S₅, toluene, 80°C | Generate thione derivatives |

Basic: Which spectroscopic and crystallographic methods are critical for structural validation?

Answer:

- X-ray diffraction (XRD): Resolves crystal packing and confirms substituent positions (e.g., ferrocenyl groups in quinazolinones) .

- NMR spectroscopy (¹H/¹³C): Identifies methoxy groups (δ ~3.8 ppm for OCH₃) and aromatic protons .

- IR spectroscopy: Detects carbonyl (C=O, ~1680 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) groups .

- Mass spectrometry (LC-MS): Validates molecular weight and fragmentation patterns .

Advanced: How can computational chemistry enhance the study of quinazoline derivatives?

Answer:

- Density Functional Theory (DFT): Predicts redox behavior by correlating HOMO/LUMO energies with experimental cyclic voltammetry data. For example, DFT confirmed that oxidation in ferrocenyl-quinazolinones occurs at the ferrocene unit .

- Molecular docking: Models interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships .

- Solvent effect simulations: Optimizes reaction conditions by predicting solvation energies .

Advanced: How to resolve contradictions in redox properties of quinazoline derivatives synthesized via different routes?

Answer:

Discrepancies may arise from varying substituents (e.g., electron-donating methoxy vs. electron-withdrawing chloro groups) or crystallographic packing effects. Strategies include:

- Comparative cyclic voltammetry: Measure oxidation potentials under identical conditions (e.g., Fc/Fc⁺ reference) to isolate substituent effects .

- XRD analysis: Correlate solid-state packing (e.g., π-π stacking) with electrochemical stability .

- DFT benchmarking: Validate computational models against experimental redox data .

Basic: What are common challenges in optimizing quinazoline synthesis yields?

Answer:

- Byproduct formation: Competing reactions (e.g., incomplete cyclization) require strict temperature control and catalyst selection.

- Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance cyclization but may decompose intermediates. Evidence suggests toluene for thionation and methanol for hydrazide formation .

- Purification: Column chromatography is critical for isolating quinazoline derivatives from unreacted amines or thiols .

Advanced: What strategies validate the biological activity of this compound analogs?

Answer:

- Enzyme inhibition assays: Test against kinases or oxidoreductases using fluorometric/colorimetric substrates (e.g., ATP-dependent assays) .

- Receptor binding studies: Radiolabeled ligands or surface plasmon resonance (SPR) quantify affinity for targets like GPCRs .

- Cytotoxicity screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess anti-proliferative effects .

Advanced: How do substituents influence the electrochemical stability of quinazoline derivatives?

Answer:

- Electron-donating groups (e.g., -OCH₃): Stabilize oxidized states, lowering oxidation potentials (e.g., ferrocenyl derivatives at ~0.5 V vs. Ag/AgCl) .

- Electron-withdrawing groups (e.g., -Cl): Increase redox potentials but may enhance solubility in polar media .

- Conjugation effects: Extended π-systems (e.g., benzothiazole fusion) delocalize charge, improving stability .

Basic: What are the applications of this compound in material science?

Answer:

- Coordination chemistry: Acts as a ligand for transition metals (e.g., Fe, Cu) in catalytic systems .

- Electroactive materials: Ferrocene derivatives serve as redox mediators in biosensors .

- Polymer precursors: Methoxy groups enhance solubility for conductive polymer synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.